molecular formula C18H26N4O3 B12700487 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((2-(((5-(1-piperidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)- CAS No. 135017-19-5

3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((2-(((5-(1-piperidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)-

Cat. No.: B12700487
CAS No.: 135017-19-5
M. Wt: 346.4 g/mol
InChI Key: MHEYYCIJBBHMEF-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((2-(((5-(1-piperidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclobutene ring fused with a dione structure, along with multiple amino and furan groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((2-(((5-(1-piperidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)- typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the cyclobutene-1,2-dione core through cyclization reactions.
  • Introduction of the methylamino group via nucleophilic substitution.
  • Attachment of the furan and piperidinylmethyl groups through amide bond formation or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or furan groups.

    Reduction: Reduction reactions could target the dione moiety, converting it to diols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino groups or the furan ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceuticals: Investigation as a potential drug candidate due to its unique structure and functional groups.

    Biological Probes: Utilized in the study of biological pathways and mechanisms.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene-1,2-dione derivatives: Compounds with similar cyclobutene-dione cores.

    Furan-containing compounds: Molecules featuring furan rings with various substituents.

    Amino-substituted compounds: Organic molecules with multiple amino groups.

Properties

CAS No.

135017-19-5

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

3-(methylamino)-4-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethylamino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C18H26N4O3/c1-19-15-16(18(24)17(15)23)21-8-7-20-11-13-5-6-14(25-13)12-22-9-3-2-4-10-22/h5-6,19-21H,2-4,7-12H2,1H3

InChI Key

MHEYYCIJBBHMEF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)C1=O)NCCNCC2=CC=C(O2)CN3CCCCC3

Origin of Product

United States

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